molecular formula C17H20N2O3 B1385044 N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide CAS No. 1020054-41-4

N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide

Cat. No.: B1385044
CAS No.: 1020054-41-4
M. Wt: 300.35 g/mol
InChI Key: AQMACSLHSZWGLM-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitroaniline and 2-(2-ethoxyethoxy)benzoic acid.

    Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-aminophenyl compound is then reacted with 2-(2-ethoxyethoxy)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the benzamide moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Modified benzamide structures.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzamides.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxyethoxy group could enhance its solubility and bioavailability, while the aminophenyl group may facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminophenyl)benzamide: Lacks the ethoxyethoxy substituent, which may affect its solubility and reactivity.

    N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide: Positional isomer with potentially different biological activity.

    N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide: Similar structure with a methoxyethoxy group instead of ethoxyethoxy.

Uniqueness

N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide is unique due to the presence of both the aminophenyl and ethoxyethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)12-14/h3-9,12H,2,10-11,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMACSLHSZWGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254692
Record name N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020054-41-4
Record name N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020054-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-2-(2-ethoxyethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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